1-(4-iodobenzyl)-1H-pyrimidine-2,4-dione
Description
Significance of Pyrimidine (B1678525) Derivatives in Drug Discovery and Development
Pyrimidine derivatives are a cornerstone of modern drug discovery, exhibiting a vast spectrum of biological activities. mdpi.comgsconlinepress.com This class of heterocyclic compounds is integral to the structure of nucleic acids, making them fundamental to cellular processes. gsconlinepress.com Their structural versatility allows for modifications at various positions (2, 4, 5, and 6), enabling chemists to fine-tune their pharmacological properties for enhanced efficacy and selectivity. mdpi.comnih.gov
The significance of pyrimidines is underscored by their presence in numerous FDA-approved drugs. nih.gov These agents are employed in the treatment of a wide array of diseases, including cancer, viral infections, and bacterial infections. gsconlinepress.comnih.gov For example, the well-known anticancer drug 5-Fluorouracil is a pyrimidine derivative that disrupts DNA synthesis in rapidly dividing cancer cells. wikipedia.org The broad therapeutic applicability of pyrimidine scaffolds continues to drive research into novel derivatives with improved biological profiles. mdpi.comnih.gov
Table 1: Examples of Biological Activities of Pyrimidine Derivatives
| Biological Activity | Therapeutic Area | Reference |
|---|---|---|
| Anticancer | Oncology | mdpi.commdpi.com |
| Antiviral | Infectious Diseases | mdpi.comnih.gov |
| Antibacterial | Infectious Diseases | mdpi.comgsconlinepress.com |
| Anti-inflammatory | Inflammatory Disorders | nih.gov |
| Antihypertensive | Cardiovascular Diseases | nih.gov |
Overview of Nucleobase Analogues and Their Biological Relevance
Nucleobase analogues are synthetic compounds that are structurally similar to the naturally occurring nucleobases (adenine, guanine, cytosine, thymine, and uracil). wikipedia.org These molecules are designed to interfere with nucleic acid metabolism and are widely used as anticancer and antiviral agents. wikipedia.orgoup.com By mimicking natural nucleobases, these analogues can be incorporated into DNA or RNA by polymerases, leading to the termination of chain elongation or the creation of non-functional genetic material. wikipedia.org
The therapeutic utility of nucleobase analogues stems from their ability to selectively target rapidly proliferating cells, such as cancer cells or virus-infected cells, which have a high demand for nucleic acid synthesis. wikipedia.org Modifications to the nucleobase, the sugar moiety, or the phosphate (B84403) backbone can lead to analogues with enhanced properties, such as increased stability against enzymatic degradation, improved binding affinity, and better cellular uptake. mdpi.com
Contextualization of N1-Substituted Pyrimidine-2,4-diones in Chemical Biology Research
The pyrimidine-2,4-dione (uracil) scaffold can be chemically modified at several positions, with substitution at the N1 position being a key strategy in medicinal chemistry to generate diverse biological activities. The N1 position is crucial as it is involved in the glycosidic bond formation with ribose or deoxyribose in natural nucleosides. Modifying this position can profoundly impact how the molecule interacts with biological targets.
Research Landscape and Emerging Trends Pertaining to 1-(4-iodobenzyl)-1H-pyrimidine-2,4-dione
The specific compound, this compound, represents a targeted modification of the uracil (B121893) scaffold. While extensive published research specifically detailing the biological activities of this exact molecule is limited, its structure suggests significant potential in medicinal chemistry. The key features of this compound are the pyrimidine-2,4-dione core and the N1-substituted 4-iodobenzyl group.
The benzyl (B1604629) group at the N1 position provides a lipophilic character that can influence cell membrane permeability and interactions with hydrophobic pockets of target proteins. The iodine atom at the para-position of the benzyl ring is of particular interest for several reasons:
Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.
Synthetic Handle: The carbon-iodine bond serves as a versatile synthetic handle. It allows for further chemical modifications through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies. This is a powerful strategy for optimizing lead compounds in drug discovery.
Radiolabeling: The presence of iodine allows for the potential introduction of radioisotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I), which could be useful in developing radiotracers for imaging studies or targeted radiotherapy.
Given the known activities of other N1-substituted pyrimidine-2,4-diones, it is plausible that this compound could serve as a precursor or a key intermediate in the development of novel inhibitors for various enzymes or as a scaffold for creating new therapeutic agents. The emerging trend in drug discovery is to use such strategically functionalized molecules as platforms for generating chemical diversity and exploring new biological targets. Future research will likely focus on synthesizing and evaluating a range of derivatives based on this core structure to unlock its full therapeutic potential.
Table 2: Physicochemical Properties of this compound (Predicted)
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉IN₂O₂ |
| Molecular Weight | 328.11 g/mol |
| XLogP3 | 1.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
Note: These properties are computationally predicted and may vary from experimental values.
Structure
3D Structure
Properties
Molecular Formula |
C11H9IN2O2 |
|---|---|
Molecular Weight |
328.11 g/mol |
IUPAC Name |
1-[(4-iodophenyl)methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H9IN2O2/c12-9-3-1-8(2-4-9)7-14-6-5-10(15)13-11(14)16/h1-6H,7H2,(H,13,15,16) |
InChI Key |
ZWQRYWRGYDXFLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=O)NC2=O)I |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 1 4 Iodobenzyl 1h Pyrimidine 2,4 Dione and Its Analogues
Impact of N1-Benzyl Substitutions on Biological Activity Profiles
The N1-benzyl group is a crucial determinant of the biological activity in many pyrimidine-2,4-dione derivatives. Modifications to this part of the molecule can significantly influence potency and selectivity by altering the compound's interaction with target proteins. Studies on related heterocyclic systems indicate that 1-benzyl derivatives can be pivotal for activity, serving as leads for further drug discovery. nih.gov
The iodine atom at the 4-position of the benzyl (B1604629) ring is not merely a bulky substituent; it plays a significant role in molecular interactions through halogen bonding. A halogen bond is a noncovalent interaction similar to a hydrogen bond, where the halogen atom acts as an electrophilic species. chemistryviews.org This occurs due to a region of positive electrostatic potential, known as a σ-hole, which develops on the halogen atom opposite to the C-I covalent bond. nih.gov The large and highly polarizable iodine atom is particularly adept at forming strong halogen bonds. chemistryviews.org
This C-I···N or C-I···O interaction can be a key factor in the high-affinity binding of 1-(4-iodobenzyl)-1H-pyrimidine-2,4-dione to its biological targets. Quantum chemical calculations have shown that the strength of this halogen bond is sensitive to the electronic environment of the benzene (B151609) ring. nih.govresearchgate.net Therefore, the 4-iodo group is a critical pharmacophoric feature, providing a specific and directional interaction that can anchor the ligand within a receptor's binding pocket.
The nature and position of substituents on the N1-benzyl ring profoundly affect biological activity. SAR studies on analogous pyrimidine-2,4-dione scaffolds have demonstrated clear trends. For instance, in a series of derivatives targeting the P2X7 receptor, di-halogenated benzoyl substituents were found to be more favorable than a simple phenyl group. nih.gov
Quantum chemical studies confirm that electron-withdrawing groups, such as other halogens (F, Cl) or nitro groups, tend to strengthen the halogen bond formed by an iodine atom on the same ring. chemistryviews.orgresearchgate.net Conversely, electron-donating groups, like alkyl (e.g., methyl) or methoxy (B1213986) groups, can weaken this interaction. chemistryviews.org This electronic influence is most pronounced when the substituents are in the ortho position relative to the iodine, followed by the meta and para positions. chemistryviews.orgresearchgate.net
In studies of related pyridopurine diones, small electron-withdrawing groups like fluorine and small electron-donating groups at the para position resulted in reasonable inhibitory activity. nih.gov This suggests that a delicate balance of steric and electronic properties is required for optimal activity.
| Core Scaffold | Substituent on Benzyl/Phenyl Ring | Biological Target/Assay | Observed Activity | Reference |
|---|---|---|---|---|
| Pyrimidine-2,4-dione | 3-CF3, 4-Cl Benzoyl | P2X7 Receptor Antagonism | Potent (IC50 = 10-30 nM) | nih.gov |
| Pyrido[1,2-e]purine-2,4(1H,3H)-dione | 4-Fluoro | Mtb ThyX Inhibition | Reasonable Inhibition (43.1%) | nih.gov |
| Pyrido[1,2-e]purine-2,4(1H,3H)-dione | 4-Methoxy | Mtb ThyX Inhibition | Reasonable Inhibition (35.4%) | nih.gov |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | 4-Chlorophenyl | MIF2 Inhibitory Potency | Beneficial for activity | nih.gov |
| Pyrido[1,2-e]purine-2,4(1H,3H)-dione | 4-Methyl | Mtb ThyX Inhibition | Lack of inhibition activity | nih.gov |
Contribution of Substituents on the Pyrimidine-2,4-dione Ring to Structure-Activity Profiles
Modifications to the pyrimidine-2,4-dione ring itself are also critical for tuning biological activity. The two carbonyl groups (at C2 and C4) and the imide proton (at N3) are key sites for hydrogen bonding interactions with protein residues like Arginine. nih.gov SAR studies on related fused pyrimidine-2,4-dione systems have shown that increasing flexibility or adding large or sulfur-containing groups to the core ring structure can lead to a decrease in inhibitory activity. nih.gov
In a series of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, substitutions at the 1 and 3 positions of the pyrimidine (B1678525) ring were explored. The presence of methyl groups at both N1 and N3 was found to be a common feature in active compounds, suggesting that these positions are important for either occupying a specific binding pocket or for maintaining a favorable conformation of the molecule. nih.gov This highlights the importance of systematic exploration of the substitution patterns on the pyrimidine-2,4-dione core to optimize biological activity.
Stereochemical Considerations and Their Relevance to Biological Activity
Stereochemistry is a fundamental aspect of drug action, as biological macromolecules like enzymes and receptors are chiral. nih.gov For derivatives of this compound that contain stereocenters, the absolute configuration can have a profound impact on biological activity. Different enantiomers or diastereomers of a compound can exhibit widely different potencies and efficacies.
This stereoselectivity can arise from two main factors:
Target Binding: One stereoisomer may fit more precisely into the chiral binding site of a protein, leading to a more stable and effective interaction.
Pharmacokinetics: Stereochemistry can influence drug transport and metabolism. Studies have shown that protein transport systems can be stereospecific, leading to the preferential uptake of one isomer over another. nih.gov
For example, in research on nature-inspired compounds, only isomers with a specific (5S, αS) configuration displayed significant biological activity, which was attributed to their selective uptake by L-amino acid transport systems. nih.gov While this compound itself is achiral, any modifications that introduce a chiral center would necessitate the separation and individual evaluation of the stereoisomers to identify the most active form.
Elucidation of Key Pharmacophoric Features for this compound Derivatives
Based on the analysis of its structure and the SAR of analogous compounds, a pharmacophore model for biologically active this compound derivatives can be proposed. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target.
The key pharmacophoric features include:
A Hydrogen Bond Acceptor/Donor Core: The pyrimidine-2,4-dione ring provides two carbonyl groups (C2=O and C4=O) that act as hydrogen bond acceptors and an N-H group (N3-H) that can act as a hydrogen bond donor. These are essential for anchoring the molecule to the target protein.
A Halogen Bond Donor: The 4-iodo substituent on the benzyl ring serves as a potent halogen bond donor, providing a highly directional and specific interaction with a halogen bond acceptor (e.g., a carbonyl oxygen or a nitrogen atom) on the target protein.
A Hydrophobic Aromatic Region: The benzyl ring provides a necessary hydrophobic feature that can engage in van der Waals or π-stacking interactions within the binding site.
An Optimized N1-Substituent Linker: The benzyl group at the N1 position acts as a linker of appropriate length and conformation to correctly position the 4-iodo-phenyl moiety for optimal interaction with the target.
These features collectively define the structural requirements for the biological activity of this class of compounds and provide a roadmap for the design of new, potentially more potent analogues.
Computational Chemistry and Molecular Modeling Approaches for 1 4 Iodobenzyl 1h Pyrimidine 2,4 Dione Derivatives
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Lead Optimization (Excluding Pharmacokinetics in Clinical Context)
In the contemporary drug discovery landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for successful lead optimization. nih.govresearchgate.net Unfavorable ADME characteristics are a primary reason for the failure of drug candidates in later developmental stages. nih.gov Consequently, computational, or in silico, methods are increasingly employed to predict these properties from a compound's chemical structure alone, allowing for the early identification and modification of derivatives with potentially poor pharmacokinetic profiles. nih.govresearchgate.net This section focuses on the application of these computational models to predict the ADME properties of derivatives of 1-(4-iodobenzyl)-1H-pyrimidine-2,4-dione, a class of compounds with therapeutic potential.
The use of in silico tools enables the rapid screening of numerous derivatives, saving significant time and resources compared to traditional experimental methods. researchgate.net These predictive models are built upon large datasets of experimentally determined ADME properties and utilize various algorithms, including quantitative structure-activity relationship (QSAR) models, to establish correlations between molecular descriptors and ADME endpoints. nih.gov For the derivatives of this compound, key physicochemical properties that influence their ADME profile are computationally evaluated. These include lipophilicity (log P), aqueous solubility (log S), polar surface area (PSA), and the potential to cross the blood-brain barrier (BBB).
Detailed Research Findings
Research into pyrimidine-2,4-dione derivatives has demonstrated the utility of computational ADME predictions in guiding medicinal chemistry efforts. By modifying substituents on the pyrimidine (B1678525) core and the benzyl (B1604629) ring of the parent compound, this compound, it is possible to modulate its physicochemical properties to achieve a more desirable ADME profile. For instance, the introduction of polar functional groups can enhance aqueous solubility, which is often a prerequisite for good absorption. Conversely, modifications that increase lipophilicity might improve membrane permeability but could also lead to increased metabolic clearance or off-target effects.
Computational platforms such as SwissADME, pkCSM, and other QSAR-based tools are commonly used to generate these predictions. rfppl.co.in These programs calculate a range of molecular descriptors that are predictive of a compound's behavior in the body. For a series of hypothetical derivatives of this compound, these predictions can be systematically analyzed to identify candidates with a balanced ADME profile suitable for further investigation.
Below are interactive data tables summarizing the predicted ADME properties for a selection of these derivatives. These tables are generated based on established computational models and provide a comparative analysis of how different structural modifications can impact key ADME parameters.
Table 1: Predicted Physicochemical Properties of this compound Derivatives
| Compound ID | R Group (at position X) | Molecular Weight ( g/mol ) | LogP | LogS (Aqueous Solubility) | Polar Surface Area (Ų) |
| Parent | -H | 356.14 | 2.85 | -3.5 | 58.7 |
| Derivative 1 | -OH | 372.14 | 2.60 | -3.1 | 78.9 |
| Derivative 2 | -NH2 | 371.15 | 2.55 | -3.0 | 84.7 |
| Derivative 3 | -COOH | 400.15 | 2.90 | -3.8 | 96.0 |
| Derivative 4 | -F | 374.13 | 2.95 | -3.6 | 58.7 |
| Derivative 5 | -CH3 | 370.17 | 3.20 | -3.9 | 58.7 |
The data in Table 1 illustrates the impact of substituent changes on fundamental physicochemical properties. The introduction of polar groups like hydroxyl (-OH) and amine (-NH2) generally decreases the predicted lipophilicity (LogP) and increases aqueous solubility (LogS), which can be beneficial for absorption. In contrast, the addition of a methyl group (-CH3) increases lipophilicity. The polar surface area (PSA) is significantly increased by the addition of hydrogen-bonding groups, which can influence cell membrane permeability.
Table 2: Predicted Absorption and Distribution Properties of this compound Derivatives
| Compound ID | Human Intestinal Absorption (%) | Caco-2 Permeability (log Papp) | Blood-Brain Barrier (BBB) Permeation | P-glycoprotein Substrate |
| Parent | High (>90%) | 0.95 | Yes | No |
| Derivative 1 | High (>90%) | 0.80 | Yes | No |
| Derivative 2 | High (>90%) | 0.75 | No | Yes |
| Derivative 3 | Moderate (50-80%) | 0.20 | No | Yes |
| Derivative 4 | High (>90%) | 0.98 | Yes | No |
| Derivative 5 | High (>90%) | 1.10 | Yes | No |
Table 2 provides insights into the predicted absorption and distribution characteristics of the derivatives. Most of the analyzed compounds are predicted to have high human intestinal absorption. However, their ability to permeate cell membranes, modeled by Caco-2 permeability, and cross the blood-brain barrier varies. For instance, the introduction of a carboxylic acid group (Derivative 3) is predicted to significantly reduce permeability and make the compound a likely substrate for P-glycoprotein, an efflux transporter that can limit drug distribution.
Table 3: Predicted Metabolism and Excretion Properties of this compound Derivatives
| Compound ID | CYP2D6 Inhibitor | CYP3A4 Inhibitor | Total Clearance (log ml/min/kg) |
| Parent | No | Yes | 0.35 |
| Derivative 1 | No | No | 0.45 |
| Derivative 2 | Yes | Yes | 0.50 |
| Derivative 3 | No | No | 0.80 |
| Derivative 4 | No | Yes | 0.30 |
| Derivative 5 | No | Yes | 0.25 |
The metabolic stability of the derivatives is assessed by predicting their potential to inhibit key cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a majority of drugs. As shown in Table 3, some derivatives are predicted to be inhibitors of CYP3A4 or CYP2D6, which could lead to potential drug-drug interactions. The predicted total clearance provides an estimation of the rate at which the compound is removed from the body.
By integrating these in silico ADME predictions, medicinal chemists can prioritize the synthesis of derivatives with a higher probability of success. For example, a derivative with high predicted oral absorption, good distribution to the target tissue, and a low potential for metabolic liabilities would be considered a high-priority candidate for further preclinical development. This computational pre-screening is an invaluable component of modern lead optimization strategies.
Future Research Directions and Broader Therapeutic Implications of N1 Benzyl 1h Pyrimidine 2,4 Diones
Rational Design and Synthesis of Advanced 1-(4-iodobenzyl)-1H-pyrimidine-2,4-dione Analogues with Improved Potency and Selectivity
The future development of therapeutic agents based on the this compound scaffold hinges on the principles of rational drug design to enhance both potency and selectivity. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the strategic modification of the lead compound. Research has shown that even minor structural modifications can lead to significant changes in biological activity. nih.govnih.gov
For instance, studies on related pyrimidine-2,4-dione derivatives have demonstrated that the nature and position of substituents on the N1-benzyl ring are critical for receptor interaction and affinity. nih.gov While the 4-iodo substitution is a key feature of the parent compound, future design strategies could explore the replacement of iodine with other halogens (F, Cl, Br) or with various electron-withdrawing and electron-donating groups to fine-tune the electronic properties and steric profile of the molecule. The goal is to optimize interactions with the target protein's binding pocket.
Furthermore, modifications to the pyrimidine-2,4-dione core itself can yield analogues with improved pharmacological profiles. For example, converting the flexible structure of a known antagonist into a more conformationally constrained derivative has been shown to improve activity. nih.gov This can be achieved by introducing cyclic structures or other rigid linkers. As an example, replacing a phenyl group with polycycloalkyl acyl or di-halogenated benzoyl substituents has led to derivatives with significantly more potent antagonistic effects. nih.gov
The synthesis of these advanced analogues will employ modern synthetic methodologies to create libraries of compounds for high-throughput screening. These systematic modifications, guided by SAR insights, are crucial for identifying next-generation candidates with superior therapeutic potential.
Table 1: Structure-Activity Relationship Insights for Pyrimidine-2,4-dione Derivatives
| Base Scaffold | Modification | Effect on Activity | Potential Target(s) | Reference |
| Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine | Unsubstituted phenyl ring at N5 | Optimal affinity and selectivity | Adenosine A(3) Receptor | nih.gov |
| Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine | Sulfonic acid moiety at para-position of phenyl ring | Dramatic decrease in affinity | Adenosine A(3) Receptor | nih.gov |
| Pyrimidine-2,4-dione | Polycycloalkyl acyl or di-halogenated benzoyl substituents | Favorable increase in antagonistic effect | P2X7 Receptor | nih.gov |
| 5-arylethylidene aminopyrimidine-2,4-diones | Electron-withdrawing group (e.g., nitro) on aryl moiety | Decreased cytotoxic activity | BRD4/PLK1 | mdpi.com |
Exploration of Novel Biological Targets and Mechanistic Pathways for Therapeutic Intervention
While initial research may focus on a specific target, the broad bioactivity of the N1-benzyl-1H-pyrimidine-2,4-dione scaffold suggests it may interact with multiple biological targets, opening doors for new therapeutic applications. The pyrimidine (B1678525) ring is a well-established pharmacophore found in numerous drugs with diverse activities. nih.gov Future research will focus on identifying and validating these novel targets to expand the therapeutic utility of this compound class.
Screening campaigns against diverse panels of kinases, G-protein coupled receptors (GPCRs), and enzymes can uncover previously unknown interactions. For example, various pyrimidine derivatives have been identified as:
Dual BRD4/PLK1 Inhibitors: These compounds can trigger apoptosis and halt the cell cycle, showing promise in oncology. mdpi.comnih.gov
PARP-1 Inhibitors: By inhibiting Poly(ADP-ribose) polymerase-1, these molecules can interfere with DNA repair in cancer cells, making them valuable as standalone or combination therapies. nih.govrsc.orgresearchgate.net
EGFR Tyrosine Kinase Inhibitors: Targeting the epidermal growth factor receptor is a proven strategy in cancer treatment. nih.gov
RAF-MEK-ERK Pathway Blockers: Inhibition of this signaling pathway is another critical approach to controlling tumor growth. nih.gov
d-Dopachrome Tautomerase (MIF2) Inhibitors: This represents a novel target in cancer therapy, with inhibitors suppressing cell proliferation by deactivating the MAPK pathway. nih.gov
HIV Reverse Transcriptase (RT) Inhibitors: The scaffold has shown potential in the development of antiretroviral agents. nih.govresearchgate.net
P2X7 Receptor Antagonists: This activity points towards potential applications in treating inflammatory conditions. nih.gov
Understanding the mechanistic pathways associated with these targets is equally important. Future studies will involve detailed cellular and molecular biology techniques to elucidate how these compounds exert their effects, whether by inducing apoptosis, causing cell cycle arrest, elevating reactive oxygen species (ROS), or modulating specific signaling cascades. nih.govrsc.org
Table 2: Investigated Biological Targets for Pyrimidine-2,4-dione Scaffolds
| Derivative Class | Biological Target(s) | Therapeutic Implication | Reference |
| Aminopyrimidine-2,4-diones | BRD4 / PLK1 | Cancer | mdpi.com |
| Pyrano[2,3-d]pyrimidine-2,4-diones | PARP-1 | Cancer | nih.govrsc.org |
| Furo[3,4-d]pyrimidine-carboxamides | EGFR Tyrosine Kinase | Cancer | nih.gov |
| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones | RAF-MEK-ERK Pathway | Cancer | nih.gov |
| 1,3-diphenylpyrimidine-2,4(1H,3H)-diones | ROS Production | Cancer | rsc.org |
| Isoxazolidinyl pyrimidine-2,4-diones | HIV Reverse Transcriptase | HIV/AIDS | nih.govresearchgate.net |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones | d-Dopachrome Tautomerase (MIF2) | Cancer | nih.gov |
| Dihydropyrimidine Phthalimide Hybrids | DPP-4 | Diabetes | mdpi.com |
Development of Advanced Computational Models for Precise Prediction of Biological Outcomes
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. Future research will increasingly rely on the development and application of sophisticated computational models to predict the biological activity of novel this compound analogues before their synthesis.
Techniques that will be pivotal include:
Quantitative Structure-Activity Relationship (QSAR): 3D and 4D-QSAR models can be built to correlate the structural features of a series of compounds with their biological activities. nih.gov These models can then be used to predict the potency of virtual compounds, prioritizing the most promising candidates for synthesis.
Molecular Docking: Docking simulations are used to predict the preferred binding mode and affinity of a ligand to its target receptor. nih.govnih.gov This provides invaluable insights into the specific molecular interactions—such as hydrogen bonds and hydrophobic interactions—that govern binding, thereby guiding the rational design of more potent inhibitors. mdpi.com
Density Functional Theory (DFT): DFT calculations help in understanding the electronic properties of molecules, such as their 3D geometry and charge distribution, which are crucial for molecular recognition and reactivity. nih.gov
Pharmacokinetic Modeling (ADMET): In silico tools like SwissADME and ADMET-SAR are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. nih.govmdpi.com This early-stage screening helps to eliminate compounds with poor pharmacokinetic profiles, saving time and resources.
By integrating these computational approaches, researchers can create a more efficient and targeted discovery pipeline, moving from hit identification to lead optimization with greater precision.
Synergistic Effects of this compound in Combination with Other Bioactive Agents
Combination therapy is a cornerstone of modern medicine, particularly in oncology, where it can enhance therapeutic efficacy and overcome drug resistance. Future research should explore the synergistic potential of this compound and its advanced analogues when combined with other bioactive agents.
A significant area of opportunity lies in leveraging specific mechanisms of action. For instance, pyrimidine-2,4-dione derivatives that function as PARP-1 inhibitors are excellent candidates for combination therapies. rsc.org PARP-1 is critical for repairing single-strand DNA breaks. When combined with DNA-damaging agents (like certain chemotherapies or radiation), PARP inhibitors can lead to synthetic lethality in cancer cells, dramatically enhancing the anti-tumor effect. nih.govresearchgate.net
Similarly, compounds that act as dual-target inhibitors, such as those targeting both BRD4 and PLK1, have an inherent synergistic effect. nih.gov The simultaneous inhibition of two key cellular pathways can produce a much stronger antiproliferative response than targeting either pathway alone. nih.gov Studies have also shown that related chemical structures, like Schiff bases, can exhibit synergistic effects when used with conventional chemotherapeutic drugs such as cisplatin (B142131) and doxorubicin. nih.gov Investigating these combinations in preclinical models will be a critical step toward developing more effective treatment regimens.
Opportunities for Scaffold Modification and Hybrid Molecule Design to Enhance Bioactivity
The N1-benzyl-1H-pyrimidine-2,4-dione core is a highly adaptable scaffold that can be modified or combined with other pharmacophores to create novel molecular architectures with enhanced or entirely new biological activities. mdpi.comnih.gov This strategy, known as hybrid molecule design, involves covalently linking two or more distinct pharmacophoric units to create a single molecule with multiple functionalities. researchgate.net
Pyrimidine-Quinolone Hybrids: These have been designed as inhibitors of targets like human lactate (B86563) dehydrogenase A (hLDHA) and sphingosine (B13886) kinase. mdpi.com
Pyrimidine-Coumarin Hybrids: Designed to target specific phosphorylation pathways in cancer cells. researchgate.net
1,2,3-Triazole Hitched Pyrimidine-2,4-dione Hybrids: The triazole moiety can improve solubility and pharmacokinetic properties. researchgate.netresearchgate.net
Pyrimidine-Thiazole Hybrids: Developed as agents against cancer cell proliferation and migration. nih.gov
Pyrimidine-Phthalimide Hybrids: Created for synergistic activity as DPP-4 inhibitors. mdpi.com
Beyond creating linked hybrids, "scaffold hopping" or the fusion of the pyrimidine-2,4-dione ring with other heterocyclic systems (e.g., thiophene (B33073) to create thieno[2,3-d]pyrimidines) can lead to novel core structures with distinct biological profiles. nih.gov These innovative approaches to molecular design will continue to be a fruitful area of research, expanding the therapeutic possibilities of the pyrimidine-2,4-dione chemical space.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 1-(4-iodobenzyl)-1H-pyrimidine-2,4-dione, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves iodination of a benzyl precursor coupled with pyrimidine-dione ring formation. For example, iodination under acidic conditions using iodine or iodinating agents (e.g., N-iodosuccinimide) can selectively introduce the iodine atom at the para position of the benzyl group without disrupting the pyrimidine-dione core . Optimization includes temperature control (e.g., 0–25°C) and solvent selection (e.g., acetic acid or DMF) to minimize side reactions. Multi-step purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying the benzyl substituent’s position and pyrimidine-dione backbone. Mass Spectrometry (MS) confirms the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern consistent with iodine’s presence. High-Performance Liquid Chromatography (HPLC) or elemental analysis validates purity (>95%) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : Solubility varies with solvent polarity; it is moderately soluble in DMSO and DMF but poorly in water. Stability studies under varying pH (3–9) and temperatures (4–37°C) show degradation above 50°C or in strongly alkaline conditions. Storage at –20°C in anhydrous environments is recommended for long-term stability .
Advanced Research Questions
Q. How do structural modifications at the benzyl or pyrimidine-dione positions influence biological activity?
- Methodological Answer : Substituting the iodine atom with other halogens (e.g., fluorine or chlorine) or modifying the benzyl group’s electronic properties (e.g., electron-withdrawing groups) can alter binding affinity to biological targets like enzymes or receptors. For example, iodine’s bulky size and electronegativity enhance interactions with hydrophobic pockets in proteins. Computational docking studies (e.g., AutoDock Vina) can predict these interactions .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. Systematic replication under standardized protocols (e.g., ISO guidelines) and orthogonal assays (e.g., enzymatic vs. cell-based) validate results. Meta-analyses of dose-response curves and statistical power calculations (e.g., ANOVA) identify outliers .
Q. How can computational modeling predict this compound’s pharmacokinetic properties?
- Methodological Answer : Tools like SwissADME or Schrödinger’s QikProp estimate logP (lipophilicity), blood-brain barrier permeability, and metabolic stability. Molecular dynamics simulations (e.g., GROMACS) assess binding kinetics to targets like kinases or DNA repair enzymes. These models guide in vitro experiments by prioritizing high-scoring derivatives .
Q. What role does the iodine atom play in the compound’s reactivity during derivatization?
- Methodological Answer : The iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl or heteroaryl groups. Its leaving-group potential under palladium catalysis enables late-stage functionalization. Kinetic studies (e.g., monitoring by TLC or LC-MS) optimize reaction rates and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
